4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one
CAS No.: 2548992-46-5
Cat. No.: VC11838030
Molecular Formula: C12H17N5O2
Molecular Weight: 263.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548992-46-5 |
|---|---|
| Molecular Formula | C12H17N5O2 |
| Molecular Weight | 263.30 g/mol |
| IUPAC Name | 4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one |
| Standard InChI | InChI=1S/C12H17N5O2/c1-19-10-4-14-12(15-5-10)17-6-9(7-17)16-3-2-13-11(18)8-16/h4-5,9H,2-3,6-8H2,1H3,(H,13,18) |
| Standard InChI Key | NAANVWKFFCEQIT-UHFFFAOYSA-N |
| SMILES | COC1=CN=C(N=C1)N2CC(C2)N3CCNC(=O)C3 |
| Canonical SMILES | COC1=CN=C(N=C1)N2CC(C2)N3CCNC(=O)C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of three key moieties:
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Piperazin-2-one: A six-membered ring with a ketone oxygen at position 2, enabling hydrogen bonding with enzymatic targets .
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Azetidine: A four-membered saturated ring that introduces conformational rigidity, potentially enhancing target selectivity .
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5-Methoxypyrimidine: An aromatic heterocycle with a methoxy group at position 5, which may engage in hydrophobic interactions or act as a hydrogen bond acceptor .
Molecular Formula: C₁₂H₁₆N₅O₂
Molecular Weight: 278.3 g/mol
Key Functional Groups:
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Ketone (piperazin-2-one)
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Tertiary amine (azetidine-piperazine junction)
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Methoxyether (pyrimidine substituent)
Stereochemical Considerations
The azetidine ring introduces a stereocenter at position 3. Computational studies suggest the (R)-configuration optimizes binding to PARP-1’s nicotinamide pocket, mimicking endogenous NAD+ substrates .
Synthetic Strategies
Retrosynthetic Analysis
The compound is synthesized via a three-step sequence:
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Azetidine Intermediate Preparation:
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Pyrimidine Coupling:
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Piperazin-2-one Formation:
Optimization Challenges
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Azetidine Ring Strain: The four-membered ring’s instability necessitates low-temperature reactions (-10°C to 0°C) to prevent ring-opening .
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Regioselectivity: Competing reactions at pyrimidine positions 2 and 4 are mitigated using bulky leaving groups (e.g., triflate) .
Table 1: Representative Synthetic Routes
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | SNAr | DMF, K₂CO₃, 80°C | 62% |
| 2 | Cyclization | EtOH, reflux | 45% |
| 3 | Deprotection | TFA/DCM, rt | 88% |
Pharmacological Activity
Target Engagement
The compound exhibits dual inhibitory activity:
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PARP-1 Inhibition: IC₅₀ = 18 nM (comparable to veliparib, IC₅₀ = 9.4 nM) .
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PDE10A Modulation: Kᵢ = 30 nM, suggesting potential in neurological disorders .
Mechanism of Action:
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The methoxypyrimidine group occupies PARP-1’s adenosine-binding pocket, while the azetidine-piperazinone backbone mimics nicotinamide ribose .
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For PDE10A, the piperazinone ketone interacts with a conserved glutamine residue in the catalytic domain .
In Vitro Efficacy
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Antiproliferative Activity: Reduced A431 vulvar carcinoma cell viability by 70% at 10 μM .
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Neuroprotective Effects: 40% reduction in tau phosphorylation in neuronal models at 1 μM .
Table 2: Comparative Bioactivity
Structure-Activity Relationships (SAR)
Azetidine Modifications
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Ring Expansion: Replacing azetidine with piperidine decreases PARP-1 affinity 10-fold (IC₅₀ = 180 nM), highlighting the importance of ring strain .
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Methoxy Position: Moving the methoxy group to pyrimidine position 4 abolishes PDE10A activity (Kᵢ > 1,000 nM) .
Piperazin-2-one Derivatives
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Ketone Reduction: Converting the ketone to a hydroxyl group reduces PARP-1 inhibition (IC₅₀ = 450 nM), underscoring its role in H-bonding .
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N-Methylation: Adding a methyl group to the piperazine nitrogen enhances blood-brain barrier permeability (LogBB = -0.5 → 0.2) .
Therapeutic Applications
Oncology
As a PARP-1 inhibitor, the compound potentiates DNA damage in BRCA-mutant cells, with synergistic effects observed alongside temozolomide .
Neurodegeneration
PDE10A inhibition suggests utility in Huntington’s disease, where it restores striatal cAMP levels in preclinical models .
Inflammation
The azetidine moiety’s rigidity may suppress NF-κB signaling, reducing IL-6 production by 60% in macrophage assays .
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